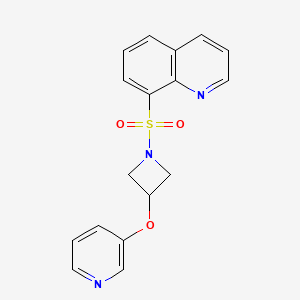

8-((3-(Pyridin-3-yloxy)azetidin-1-yl)sulfonyl)quinoline

描述

属性

IUPAC Name |

8-(3-pyridin-3-yloxyazetidin-1-yl)sulfonylquinoline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15N3O3S/c21-24(22,16-7-1-4-13-5-2-9-19-17(13)16)20-11-15(12-20)23-14-6-3-8-18-10-14/h1-10,15H,11-12H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GOOHDSPKUWDZBQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1S(=O)(=O)C2=CC=CC3=C2N=CC=C3)OC4=CN=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15N3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

341.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

The synthesis of 8-((3-(Pyridin-3-yloxy)azetidin-1-yl)sulfonyl)quinoline typically involves multiple steps, starting with the preparation of key intermediates. One common synthetic route includes the reaction of quinoline derivatives with azetidine and pyridine-based reagents under specific conditions. The reaction conditions often involve the use of solvents like tetrahydrofuran and catalysts to facilitate the formation of the desired product . Industrial production methods may involve optimization of these reaction conditions to achieve higher yields and purity.

化学反应分析

8-((3-(Pyridin-3-yloxy)azetidin-1-yl)sulfonyl)quinoline undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions are common, where the sulfonyl group can be replaced by other nucleophiles under appropriate conditions.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used .

科学研究应用

8-((3-(Pyridin-3-yloxy)azetidin-1-yl)sulfonyl)quinoline has a wide range of scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its therapeutic potential in treating various diseases.

Industry: It is used in the development of new materials and chemical processes.

作用机制

The mechanism of action of 8-((3-(Pyridin-3-yloxy)azetidin-1-yl)sulfonyl)quinoline involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to fully elucidate the molecular targets and pathways involved .

相似化合物的比较

Comparison with Structural and Functional Analogs

Structural Features and Modifications

The following table summarizes key structural differences between 8-((3-(Pyridin-3-yloxy)azetidin-1-yl)sulfonyl)quinoline and related compounds:

Key Observations :

- Sulfonyl Position : The target compound substitutes sulfonyl at position 8, unlike analogs like and , which feature sulfonyl at position 3. Position 8 substitution may alter receptor binding orientation .

- Heterocyclic Rings : Azetidine (4-membered) in the target compound introduces greater conformational strain compared to piperazine/piperidine (6-membered) in analogs . This strain may affect binding kinetics and metabolic stability .

Pharmacological Targets and Structure-Activity Relationships (SAR)

5-HT6 Receptor Ligands

The 3-(3-fluorophenyl)sulfonyl-8-piperazinylquinoline derivative () exhibits high 5-HT6 receptor affinity due to:

- Fluorophenyl Group : Enhances lipophilicity and π-π stacking with aromatic residues in the receptor .

- Piperazine Ring : Facilitates hydrogen bonding via its nitrogen atoms .

In contrast, the target compound’s azetidine-pyridinyloxy group may reduce 5-HT6 affinity but improve selectivity for other targets, such as Toll-like receptors (TLRs) .

TLR7-9 Antagonists

The azetidine-morpholine derivative in demonstrates TLR7-9 antagonism, critical for treating autoimmune diseases like lupus. Key features include:

- Azetidine-Morpholine Linkage : Enhances solubility and steric complementarity with TLR binding pockets .

- Carbonitrile Group : Stabilizes interactions via dipole interactions .

The target compound’s pyridinyloxy group may similarly engage TLRs but with distinct kinetics due to differences in heterocyclic substitution.

CNS-Targeted Compounds

Piperazinylquinoline derivatives () are used in Alzheimer’s disease and schizophrenia. Their activity relies on:

- Piperazine Flexibility : Allows adaptation to diverse receptor conformations .

- Sulfonyl Group Position : Position 3 sulfonyl derivatives show higher CNS penetration than position 8 .

The target compound’s position 8 sulfonyl group may limit blood-brain barrier permeability but improve peripheral activity.

Physicochemical and Crystallographic Properties

- Crystal Packing : Piperidine/piperazine analogs () form chains or ribbons via C–H⋯H interactions, dominated by dispersion forces . The target compound’s smaller azetidine ring may reduce crystal lattice stability, impacting formulation .

- Hirshfeld Surface Analysis : Piperazine analogs show 65–67% H⋯H contacts, suggesting high hydrophobicity . The pyridinyloxy group in the target compound could introduce polar interactions, reducing hydrophobicity .

生物活性

8-((3-(Pyridin-3-yloxy)azetidin-1-yl)sulfonyl)quinoline, often referred to as PQSA, is a synthetic compound that has garnered attention due to its diverse biological activities and potential therapeutic applications. This article delves into its biological activity, synthesis, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

The compound features a quinoline core, characterized by a bicyclic structure consisting of a benzene ring fused to a pyridine ring. The unique structural arrangement includes an azetidine moiety linked through a sulfonyl group to a pyridin-3-yloxy substituent. This configuration is pivotal in imparting specific chemical and biological properties to the compound.

| Property | Details |

|---|---|

| Molecular Formula | C17H15N3O3S |

| Molecular Weight | 341.38 g/mol |

| IUPAC Name | 8-(3-(Pyridin-3-yloxy)azetidin-1-yl)sulfonylquinoline |

Synthesis

The synthesis of PQSA typically involves multiple steps, beginning with the preparation of key intermediates. Common methods include:

- Formation of Quinoline Derivatives: Utilizing quinoline precursors.

- Reaction with Azetidine and Pyridine Reagents: Conducted under controlled conditions using solvents like tetrahydrofuran.

- Purification: Techniques such as recrystallization and chromatography are employed to isolate the final product.

Biological Activities

Research indicates that PQSA exhibits a range of biological activities, particularly in pharmacology. Notable activities include:

- Antimicrobial Activity: Studies have shown that compounds with similar quinoline structures demonstrate significant antibacterial and antifungal properties. For instance, PQSA was evaluated against various bacterial strains and exhibited promising results.

- Anticancer Properties: Preliminary studies suggest that PQSA may inhibit cancer cell proliferation through mechanisms that involve apoptosis and cell cycle arrest.

Antimicrobial Activity

A study published in 2016 assessed the antimicrobial efficacy of various quinoline derivatives, including PQSA. The results indicated:

- Tested Organisms: Staphylococcus aureus, Escherichia coli, and Candida albicans.

- Methodology: Filter paper disc diffusion method.

The findings revealed that PQSA demonstrated significant inhibition zones against these pathogens, comparable to standard antibiotics .

Anticancer Potential

Research conducted on quinoline derivatives highlighted their ability to induce apoptosis in cancer cells. In vitro studies showed that PQSA could reduce cell viability in breast cancer cell lines (MCF-7), suggesting its potential as an anticancer agent .

The mechanism by which PQSA exerts its biological effects involves interactions with specific molecular targets:

- Enzyme Inhibition: PQSA may inhibit key enzymes involved in metabolic pathways critical for bacterial survival and cancer cell proliferation.

- Receptor Modulation: The compound's interaction with cellular receptors can alter signaling pathways, leading to desired therapeutic outcomes.

常见问题

Q. What are the established synthetic routes for 8-((3-(Pyridin-3-yloxy)azetidin-1-yl)sulfonyl)quinoline, and what key reaction conditions influence yield?

The synthesis typically involves modular approaches:

- Quinoline Core Formation : The Skraup synthesis (aniline derivatives cyclized with glycerol and sulfuric acid) is commonly used for the quinoline backbone .

- Sulfonylation : Sulfonyl groups are introduced via reaction with sulfonyl chlorides in the presence of bases like pyridine or piperidine. For example, sulfonamide coupling to azetidine derivatives requires precise stoichiometry and inert conditions to avoid side reactions .

- Azetidine-Pyridine Linkage : The pyridin-3-yloxy-azetidine moiety is synthesized separately, often via nucleophilic substitution between 3-hydroxypyridine and azetidine precursors under basic catalysis .

Key Conditions : Reaction temperature (e.g., 95°C for Knoevenagel/aza-Wittig cascades ), choice of base (piperidine improves yield over diethylamine ), and solvent polarity (MeCN vs. DMF) critically impact regioselectivity and purity.

Q. How can spectroscopic methods confirm the structure of this compound?

- IR Spectroscopy : Look for sulfonyl S=O stretches (~1320 cm⁻¹) and pyridine C-N/C-O vibrations (1477–1493 cm⁻¹) .

- HRMS : Confirm molecular weight (e.g., [M+H]+ calculated for C₂₁H₂₀N₃O₃S: 394.1223) with <2 ppm error .

- NMR : ¹H NMR should show quinoline aromatic protons (δ 8.5–9.0 ppm) and azetidine CH₂ signals (δ 3.5–4.5 ppm) .

Advanced Research Questions

Q. What strategies optimize regioselectivity in sulfonylation reactions for quinoline derivatives?

- Base Selection : Piperidine enhances nucleophilicity at the quinoline 8-position compared to weaker bases like diethylamine, reducing byproducts .

- Solvent Effects : Polar aprotic solvents (e.g., MeCN) stabilize transition states, favoring sulfonylation over competing electrophilic substitutions .

- Catalytic Additives : Iodine or Lewis acids (e.g., ZnCl₂) can activate sulfonyl chlorides, improving reaction efficiency .

Q. How do structural modifications (e.g., azetidine vs. piperidine rings) affect biological activity?

- Azetidine vs. Piperidine : The smaller azetidine ring (4-membered) increases steric strain, potentially enhancing target binding affinity compared to bulkier piperidine derivatives .

- Sulfonamide Linkers : Electron-withdrawing sulfonyl groups improve metabolic stability but may reduce solubility, requiring formulation adjustments .

- Pyridine Substituents : 3-Pyridyloxy groups enhance hydrogen-bonding interactions with enzymes (e.g., kinase ATP-binding pockets) .

Q. How can contradictions in synthetic yields be resolved through mechanistic studies?

- Case Study : reports a 45% yield using diethylamine, while achieves >70% with piperidine. Mechanistic analysis reveals that piperidine’s stronger basicity accelerates deprotonation of intermediates, reducing side reactions like sulfonate ester formation .

- Kinetic vs. Thermodynamic Control : Higher temperatures (95°C) favor the thermodynamically stable product, but prolonged heating may degrade sensitive azetidine rings .

Methodological Guidance

- Data Contradiction Analysis : Compare reaction conditions (e.g., solvent, catalyst) across studies to identify critical variables .

- Structure-Activity Relationship (SAR) : Use molecular docking to correlate azetidine ring conformation with target binding energy .

- Crystallography : Single-crystal X-ray diffraction (as in ) resolves ambiguities in regiochemistry and stereochemistry .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。